molecular formula C18H20N2O5 B5267230 (3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

(3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5267230
M. Wt: 344.4 g/mol
InChI Key: XIEUGVMEMXPAIU-SCLBCKFNSA-N
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Description

(3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Construction of the Pyrrole Ring: Pyrrole rings can be synthesized via Paal-Knorr synthesis or other cyclization methods.

    Coupling Reactions: The benzofuran and pyrrole moieties are coupled using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Acetone, ethanol, dichloromethane

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for potential therapeutic effects.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Chemical Manufacturing: Employed in the synthesis of other complex molecules.

    Pharmaceuticals: Utilized in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-methyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
  • (3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-hydroxy-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Properties

IUPAC Name

(3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-2-19-9-18(17(23)24)10-20(8-13(18)16(19)22)15(21)12-3-4-14-11(7-12)5-6-25-14/h3-4,7,13H,2,5-6,8-10H2,1H3,(H,23,24)/t13-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEUGVMEMXPAIU-SCLBCKFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CN(CC2C1=O)C(=O)C3=CC4=C(C=C3)OCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)C3=CC4=C(C=C3)OCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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